molecular formula C11H14N4O4 B8513784 9-a-l-lyxofuranosyl-6-methyl-9h-purine

9-a-l-lyxofuranosyl-6-methyl-9h-purine

Cat. No.: B8513784
M. Wt: 266.25 g/mol
InChI Key: FIGBCBGMUIGJBD-YXYNTAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-a-l-lyxofuranosyl-6-methyl-9h-purine is a complex organic compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is characterized by a purine base attached to a sugar moiety, which plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-a-l-lyxofuranosyl-6-methyl-9h-purine typically involves the following steps:

    Formation of the Purine Base: The purine base, 6-methyl-9H-purine, is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Attachment of the Sugar Moiety: The sugar moiety, tetrahydrofuran-3,4-diol, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

    Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

9-a-l-lyxofuranosyl-6-methyl-9h-purine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield 2-(formyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model nucleoside for studying the properties and reactivity of nucleic acids. It serves as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.

Biology

In biological research, 9-a-l-lyxofuranosyl-6-methyl-9h-purine is used to investigate the mechanisms of DNA and RNA replication, transcription, and repair. It is also employed in the study of enzyme-substrate interactions.

Medicine

This compound has potential applications in medicine, particularly in the development of antiviral and anticancer drugs. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents. It is also utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-a-l-lyxofuranosyl-6-methyl-9h-purine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by causing chain termination or inducing mutations. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but different functional groups.

    Guanosine: Another nucleoside with a purine base, differing in the position and type of substituents.

    Inosine: A nucleoside with a hypoxanthine base, used in various biochemical applications.

Uniqueness

9-a-l-lyxofuranosyl-6-methyl-9h-purine is unique due to its specific stereochemistry and the presence of a methyl group on the purine base. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9+,11+/m0/s1

InChI Key

FIGBCBGMUIGJBD-YXYNTAJPSA-N

Isomeric SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@@H](O3)CO)O)O

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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